molecular formula C6H10O B7821959 2-Methylpent-2-enal

2-Methylpent-2-enal

Cat. No.: B7821959
M. Wt: 98.14 g/mol
InChI Key: IDEYZABHVQLHAF-UHFFFAOYSA-N
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Description

2-Methylpent-2-enal, also known as 2-methyl-2-pentenal, is an organic compound with the molecular formula C6H10O. It is an alpha, beta-unsaturated aldehyde, characterized by a double bond between the second and third carbon atoms and an aldehyde group at the second carbon. This compound is known for its distinct pungent odor and is used in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylpent-2-enal can be synthesized through several methods. One common method involves the aldol condensation of acetaldehyde and isobutyraldehyde in the presence of a base. The reaction proceeds through the formation of an enolate ion from acetaldehyde, which then attacks the carbonyl group of isobutyraldehyde, followed by dehydration to yield this compound .

Industrial Production Methods: In industrial settings, this compound is often produced via catalytic processes. One such method involves the use of oxalyl dichloride and dimethyl sulfoxide in dichloromethane at low temperatures, followed by treatment with triethylamine . This method ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Methylpent-2-enal undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Addition: Hydrogen bromide or chlorine gas in an inert solvent.

Major Products:

    Oxidation: 2-Methylpent-2-enoic acid.

    Reduction: 2-Methylpentanal.

    Addition: 2-Bromo-2-methylpentanal or 2-Chloro-2-methylpentanal.

Scientific Research Applications

2-Methylpent-2-enal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methylpent-2-enal involves its reactivity as an alpha, beta-unsaturated aldehyde. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the electrophilic carbon of the carbonyl group. This reactivity is utilized in various synthetic pathways to form more complex molecules . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

2-Methylpent-2-enal can be compared with other similar compounds such as:

This compound stands out due to its unique combination of reactivity and applications in various fields, making it a valuable compound in both research and industry.

Properties

IUPAC Name

2-methylpent-2-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-3-4-6(2)5-7/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDEYZABHVQLHAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=C(C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3052301
Record name 2-Methylpent-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3052301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623-36-9
Record name 2-Methyl-2-pentenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=623-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylpent-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3052301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylpent-2-enal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.809
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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